(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol
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Overview
Description
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C13H20N4O and a molecular weight of 248.32 g/mol . It is a heterocyclic compound containing a pyrimidine ring substituted with a cyclopropylamino group and a piperidine ring substituted with a hydroxymethyl group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
The final step involves the addition of the hydroxymethyl group to the piperidine ring .
Synthesis of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of Cyclopropylamino Group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine and a suitable leaving group on the pyrimidine ring.
Formation of Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Addition of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a reduction reaction using a reducing agent such as sodium borohydride.
Chemical Reactions Analysis
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Scientific Research Applications
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol has several scientific research applications:
Organic Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.
Biological Research: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of (1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)methanol can be compared with other similar compounds, such as:
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which may affect its chemical reactivity and biological activity.
(1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)propane: This compound has a propyl group instead of a hydroxymethyl group, which may influence its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-8-10-3-5-17(6-4-10)13-7-12(14-9-15-13)16-11-1-2-11/h7,9-11,18H,1-6,8H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDSSUHMFUINJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(CC3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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